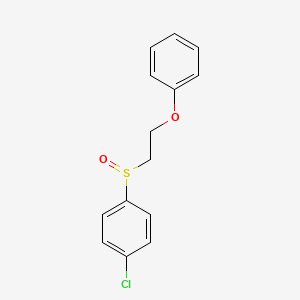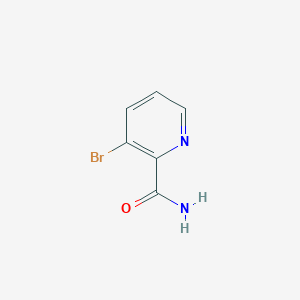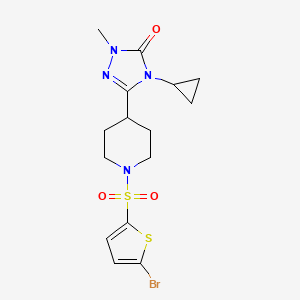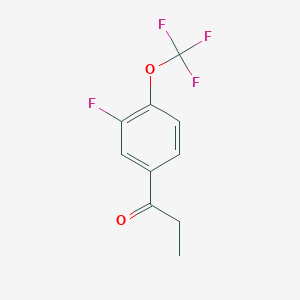![molecular formula C18H26N2O3 B2748814 [4-(2-Phenoxyethyl)morpholin-2-yl]-piperidin-1-ylmethanone CAS No. 2415502-85-9](/img/structure/B2748814.png)
[4-(2-Phenoxyethyl)morpholin-2-yl]-piperidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Phenoxyethyl)morpholin-2-yl]-piperidin-1-ylmethanone is a chemical compound that has been of interest in scientific research due to its potential applications in the field of medicine. This compound is also known by the chemical name "PPMP" and has been synthesized through various methods. The aim of
Wirkmechanismus
[4-(2-Phenoxyethyl)morpholin-2-yl]-piperidin-1-ylmethanone inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which ultimately leads to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that PPMP inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [4-(2-Phenoxyethyl)morpholin-2-yl]-piperidin-1-ylmethanone in lab experiments is its specificity for protein kinase CK2. This allows for the selective inhibition of this enzyme without affecting other cellular processes. However, one limitation is that the compound has low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of [4-(2-Phenoxyethyl)morpholin-2-yl]-piperidin-1-ylmethanone. One direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to study its effects on other cellular processes that are regulated by protein kinase CK2. Additionally, the development of more soluble analogs of PPMP could improve its use in lab experiments.
Synthesemethoden
The synthesis of [4-(2-Phenoxyethyl)morpholin-2-yl]-piperidin-1-ylmethanone has been achieved through a few methods. One of the most commonly used methods is the reaction of 4-(4-fluorophenyl)piperidin-1-ylmethanone with 2-phenoxyethanamine and morpholine in the presence of a catalyst. Another method involves the reaction of 4-(4-fluorophenyl)piperidin-1-ylmethanone with 2-phenoxyethanamine followed by the reaction with morpholine. These methods have been found to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
[4-(2-Phenoxyethyl)morpholin-2-yl]-piperidin-1-ylmethanone has been studied for its potential applications in the field of medicine. Specifically, it has been investigated for its ability to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. Inhibition of CK2 has been linked to the treatment of various diseases such as cancer, Alzheimer's disease, and viral infections. PPMP has also been studied for its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
[4-(2-phenoxyethyl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-18(20-9-5-2-6-10-20)17-15-19(12-14-23-17)11-13-22-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILLEJOPKZBBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

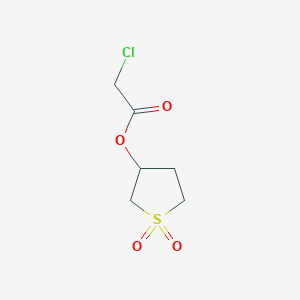
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(2-phenoxyacetamido)acetate](/img/structure/B2748733.png)
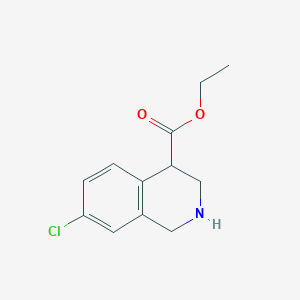
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-9-methylpurine](/img/structure/B2748739.png)
![tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2748740.png)
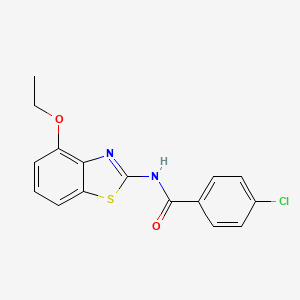
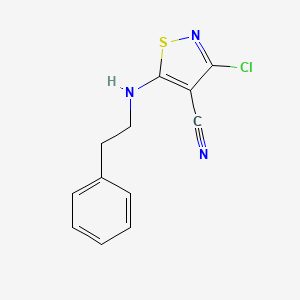
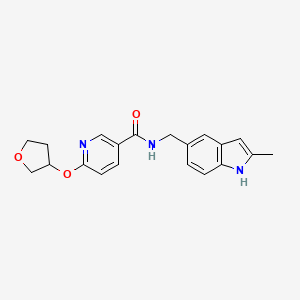
![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide](/img/structure/B2748748.png)
